3-Methylthiophene-2-carboxaldehyde oxime 3-Methylthiophene-2-carboxaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995316
InChI: InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4-
SMILES:
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol

3-Methylthiophene-2-carboxaldehyde oxime

CAS No.:

Cat. No.: VC15995316

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methylthiophene-2-carboxaldehyde oxime -

Specification

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
IUPAC Name (NZ)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4-
Standard InChI Key ZZGCONMEXMLKLV-DAXSKMNVSA-N
Isomeric SMILES CC1=C(SC=C1)/C=N\O
Canonical SMILES CC1=C(SC=C1)C=NO

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine . Its structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted with a methyl group at position 3 and an oxime group (-CH=N-OH) at position 2. The oxime group exists in two stereoisomeric forms (syn and anti), though specific data on the isomer distribution in this compound remains uncharacterized .

The SMILES notation CC1=C(SC=C1)C=NO accurately represents its connectivity , while the InChIKey ZZGCONMEXMLKLV-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications .

Synonyms and Registry Information

This compound is documented under multiple aliases:

  • 3-Methylthiophene-2-carbaldehyde oxime

  • (E)-3-Methylthiophene-2-carbaldehyde oxime

  • (E)-N-[(3-Methylthiophen-2-yl)methylidene]hydroxylamine

Its CAS registry (41056-90-0) and PubChem CID (2797001) facilitate precise tracking in chemical databases .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis involves condensing 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as NaOH or Na₂CO₃ . A typical protocol includes:

  • Reagent Ratios: 1:1 molar ratio of aldehyde to NH₂OH·HCl

  • Base Selection: NaOH (2–5 equivalents) for optimal deprotonation

  • Solvent Systems: Traditionally ethanol/water mixtures, though solvent-free mechanochemical approaches show promise

Table 1: Optimization Parameters for Oxime Synthesis

ParameterOptimal ValueEffect on Yield
Reaction Time20–30 min≤95% conversion
Base Equivalents2.5 eq NaOHComplete deprotonation
TemperatureRoom temperatureMinimizes isomerization

Data adapted from mechanochemical studies on analogous indole-based oximes .

Mechanochemical Advances

Recent innovations in solvent-free synthesis using ball milling techniques demonstrate advantages for oxime formation:

  • Reduced Hazard: Eliminates aqueous workup of NH₂OH·HCl, decreasing explosion risks

  • Enhanced Efficiency: 95% yield achieved in 20 minutes for structurally similar compounds

  • Isomer Control: Milling energy influences syn/anti ratios, though this remains unexplored for 3-methylthiophene derivatives

Physicochemical Properties

Thermal Stability and Phase Behavior

Key thermodynamic parameters include:

  • Melting Point: 111–112°C (sharp endotherm by DSC)

  • Boiling Point: 235.4°C at 760 mmHg

  • Flash Point: 96.2°C (closed-cup method)

The compound’s density of 1.21 g/cm³ suggests moderate packing efficiency in solid state .

Nuclear Magnetic Resonance (NMR)

While direct ¹H/¹³C NMR data for this specific compound is unavailable, analogous oximes exhibit characteristic signals:

  • ¹H NMR:

    • Oxime proton (H-C=N-OH): δ 8.2–10.5 ppm (broad singlet)

    • Thiophene protons: δ 6.6–7.5 ppm (multiplet patterns)

  • ¹³C NMR:

    • Imine carbon (C=N): δ 145–150 ppm

    • Thiophene carbons: δ 105–135 ppm

Infrared Spectroscopy

Expected IR absorptions:

  • N-O stretch: 930–960 cm⁻¹

  • C=N stretch: 1640–1690 cm⁻¹

  • O-H (oxime): 3200–3300 cm⁻¹ (broad)

Reactivity and Functionalization

Isomerization Dynamics

Oximes generally undergo acid- or base-catalyzed syn/anti isomerization. For 1-methoxyindole-3-carboxaldehyde oxime (a structural analog), equilibrium ratios reach 97:3 syn:anti in CDCl₃ . While unconfirmed for 3-methylthiophene derivatives, similar behavior is probable given the shared oxime functionality .

Industrial and Research Applications

Pharmaceutical Intermediates

Oximes are pivotal in drug synthesis, particularly for:

  • Antidotes: Pralidoxime analogs for organophosphate poisoning

  • Antimicrobials: Indole-oxime hybrids show ≥MIC₉₀ against Gram-positive pathogens

Agrochemical Development

Thiophene-oxime hybrids may act as:

  • Insecticides: Modulators of nicotinic acetylcholine receptors

  • Herbicides: Protoporphyrinogen oxidase (PPO) inhibitors

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